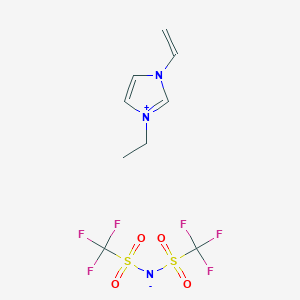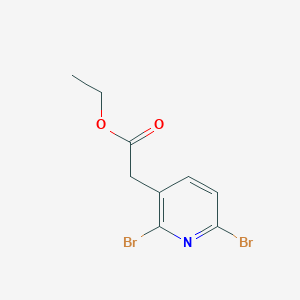
3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide
描述
3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide is a type of ionic liquid . It is colorless to almost colorless clear liquid . The molecular formula is C9H11F6N3O4S2 and the molecular weight is 403.31 .
Synthesis Analysis
The synthesis of similar ionic liquids often involves a polymerization route, such as the polymerization of 1-vinylimidazolium with subsequent anion exchange .Molecular Structure Analysis
The molecular structure of 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide has been analyzed using density functional theory (DFT) and molecular dynamics based on classical force field .Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . It has a melting point of 18°C , a specific gravity of 1.52 , and a refractive index of 1.44 .科学研究应用
Application in Lithium-Ion Battery Electrolytes
3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide, as a type of ionic liquid, is extensively studied for its application in lithium-ion batteries. Its significance lies in its large diffusion coefficient and a wide operational temperature range, enhancing the performance of lithium-ion battery electrolytes (Sundari et al., 2022).
Use in Polymer Electrolytes
This compound is used in the synthesis of polymeric ionic liquid nanoparticles. These nanoparticles, employed as nanolatex binders, are crucial in the processing of Li-ion battery electrodes, leading to excellent cycling performance and high coulombic efficiencies (Zamory et al., 2013).
Supercapacitor Applications
In the realm of supercapacitors, this ionic liquid mixture is utilized as an electrolyte for large temperature range applications. Its excellent thermal properties and wide electrochemical window contribute significantly to the performance of supercapacitors in extreme temperature conditions (Newell et al., 2018).
Role in Liquid Crystalline Studies
The compound has been studied for its role in forming liquid crystalline phases. Its amphiphilic characteristics and the influence of its anion on the interlayer spacing in both crystal and mesophase are of particular interest in material science (Bradley et al., 2002).
Impact on Ionic Conductivity
In the field of polymer science, it's used to synthesize ionic interpenetrating polymer networks (IPNs), which demonstrate increased flexibility and high conductivity. These properties are critical for applications where mechanical stability and high ionic conductivity are required, such as in solid polymer electrolytes (Shaplov et al., 2009).
Water Treatment Applications
This compound has also been synthesized into a hydrophobic poly(ionic liquid) form, used for separating methyl blue and chromium ions from water. Its high adsorption capacity makes it a potential candidate for water treatment, particularly for the separation of organic dyes and heavy metal ions (Mi et al., 2013).
Studies in Electrochemical Stability
It's shown to permit reversible lithium intercalation into graphite electrodes, which is significant for the development of stable and efficient battery systems. The addition of certain additives like vinylene carbonate enhances its performance in electrolytes (Holzapfel et al., 2005).
安全和危害
未来方向
属性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-ethenyl-3-ethylimidazol-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N2.C2F6NO4S2/c1-3-8-5-6-9(4-2)7-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3,5-7H,1,4H2,2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGRLSLTNVNMEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CN(C=C1)C=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F6N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
204854-22-8 | |
| Record name | 1H-Imidazolium, 1-ethenyl-3-ethyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204854-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
403.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide | |
CAS RN |
319476-28-3 | |
| Record name | 3-Ethyl-1-vinylimidazolium Bis(trifluoromethanesulfonyl)imide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B1446276.png)




![6-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446285.png)






